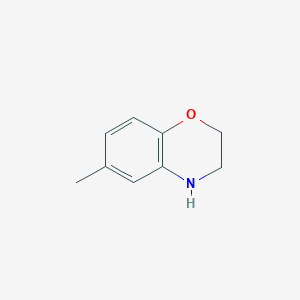

6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWQSTIJYWQSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349481 | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71472-57-6 | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine and Its Derivatives

Traditional Synthetic Approaches

The cornerstone of benzoxazine (B1645224) synthesis has traditionally been rooted in well-established condensation reactions, often conducted in the presence of organic solvents.

Mannich Condensation Protocols

The most prevalent and versatile method for synthesizing 3,4-dihydro-2H-1,3-benzoxazine derivatives is the Mannich condensation. researchgate.netresearchgate.netnih.gov This one-pot reaction typically involves three key components: a phenolic compound, a primary amine, and formaldehyde (B43269). nih.govnih.govmdpi.commetu.edu.tr For the synthesis of a 6-methyl substituted benzoxazine, a phenol (B47542) with a methyl group at the para-position, such as p-cresol (B1678582), is used. proquest.comrsc.org

The reaction proceeds through the formation of key intermediates. researchgate.net Initially, the primary amine reacts with formaldehyde to generate an iminium cation. researchgate.net This electrophilic intermediate then reacts with the electron-rich phenol at the ortho position to the hydroxyl group, leading to a Mannich base (N-substituted aminomethylphenol). rsc.orgfigshare.com Subsequent intramolecular cyclization through the reaction between the phenolic hydroxyl group and the intermediate, with the elimination of a water molecule, forms the characteristic oxazine (B8389632) ring. figshare.comresearchgate.net The stability of this resulting oxazine ring can be influenced by substituents on the phenol or aniline (B41778) rings. rsc.org For instance, an electron-donating methyl group on the phenol ring tends to increase the oxazine ring's stability. rsc.org

The versatility of the Mannich reaction allows for a wide array of structural modifications by simply varying the phenol and primary amine starting materials, making it a highly flexible tool in heterocyclic chemistry. proquest.com

Solvent-Based Synthesis Techniques

Historically, the synthesis of benzoxazines, including 6-methyl derivatives, has been performed in various organic solvents. google.com The primary function of the solvent is to dissolve and homogenize the reactants, facilitating the reaction. researchgate.netgoogle.com Commonly employed solvents include toluene (B28343), dioxane, chloroform (B151607), and alcohols like ethanol (B145695) or methanol. nih.govgoogle.comnih.govrsc.orgrsc.org

For example, the synthesis of a bisphenol A-furfurylamine benzoxazine has been successfully carried out in toluene. nih.gov Similarly, other protocols report the use of ethanol as a suitable medium for one-pot tandem reactions to yield 1,4-benzoxazine derivatives. rsc.orgrsc.org The choice of solvent can impact the reaction yield. A study on the synthesis of eugenol-furfurylamine benzoxazine investigated various solvents and their effect on the product yield, as detailed in the table below. researchgate.net

| Solvent | Product Yield (%) |

|---|---|

| Toluene | 77.65 |

| Xylene | 75.34 |

| Dioxane | 69.89 |

| N-butanol | 71.23 |

| Ethanol | 65.43 |

While effective, traditional solvent-based methods often require longer reaction times and subsequent purification steps to remove the solvent, which can pose environmental and safety concerns. google.com

Advanced and Sustainable Synthetic Methodologies

In response to the growing demand for green chemistry, recent research has focused on developing more efficient and environmentally benign methods for benzoxazine synthesis. These advanced methodologies aim to reduce reaction times, minimize waste, and utilize renewable resources.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netresearchgate.net In the context of benzoxazine synthesis, MAOS offers a significant reduction in reaction time, often from several hours under conventional heating to just a few minutes, while providing good product yields. researchgate.net This rapid and efficient heating is considered a green and effective strategy. researchgate.net The versatility of MAOS has been demonstrated in the environmentally friendly, one-pot synthesis of novel bio-based benzoxazines under solvent-free conditions. researchgate.netresearchgate.net For example, benzoxazine-2,4-diones have been synthesized efficiently from phthalic anhydride (B1165640) derivatives using microwave irradiation, which can also influence the regioselectivity of the reaction in ways not achievable through conventional heating. tandfonline.com

Solventless Reaction Systems

Eliminating the need for organic solvents is a key principle of green chemistry. Solventless, or solvent-free, synthesis of benzoxazines addresses the toxicity and disposal issues associated with traditional solvents. google.comacs.org This approach is particularly suitable when the reactants are liquids at room temperature or can be melted together to form a homogeneous reaction mixture without thermal decomposition. researchgate.net

Several studies have successfully employed solventless methods for preparing bio-based benzoxazines. scispace.comscispace.com For instance, a scalable and solventless synthesis of a monobenzoxazine derived from tyrosol and furfurylamine (B118560) has been developed. nih.gov This method is significant for both environmental sustainability and practical industrial applications. acs.org A patent also describes a method for preparing benzoxazine compounds in substantially solventless systems, highlighting the advantages of eliminating toxic solvents and reducing the formation of byproducts. google.com

Utilization of Bio-based Precursors

A significant advancement in sustainable chemistry is the use of renewable, bio-based precursors for the synthesis of polymers and chemical compounds. researchgate.net A wide range of naturally occurring phenolic compounds and amines have been successfully utilized in the Mannich condensation to produce bio-based benzoxazines. nih.gov

Furfurylamine , derived from biomass, is a commonly used bio-based amine. proquest.com It has been reacted with various phenols, including p-cresol (to produce a 6-methyl derivative), eugenol (B1671780), sesamol (B190485), and tyrosol, to synthesize novel benzoxazine monomers. nih.govproquest.comnih.govacs.org

Sesamol , a natural phenolic compound found in sesame oil, is another valuable bio-based precursor. acs.orgresearchgate.net Researchers have synthesized various mono- and bifunctional benzoxazines by reacting sesamol with a range of amines, including furfurylamine. researchgate.netrsc.org

The use of these and other bio-based precursors not only reduces the reliance on petrochemical feedstocks but also introduces unique chemical functionalities inherent in the natural molecules, opening avenues for developing novel materials. researchgate.net The table below lists several bio-based precursors used in benzoxazine synthesis.

| Bio-based Precursor | Type | Reference |

|---|---|---|

| Furfurylamine | Amine | nih.govproquest.comnih.gov |

| Sesamol | Phenol | acs.orgresearchgate.netrsc.org |

| Eugenol | Phenol | nih.govresearchgate.net |

| Tyrosol | Phenol | nih.gov |

| Guaiacol (B22219) | Phenol | researchgate.netresearchgate.net |

| Vanillin | Phenol | nih.gov |

| Thymol | Phenol | nih.gov |

| Carvacrol (B1668589) | Phenol | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like benzoxazines in a single step, enhancing atom economy and reducing waste. A notable transition-metal-free multicomponent cascade reaction has been developed for the construction of chiral 2H-1,4-benzoxazine scaffolds. rsc.org This method utilizes readily available α-halogenated ketones, ortho-aminophenols, and aldehydes. rsc.org The reaction is facilitated by a novel dipeptide-based phosphonium (B103445) salt catalyst, which enables the formation of benzoxazine derivatives bearing two stereogenic centers with excellent asymmetric induction. rsc.org This approach is significant as it provides access to biologically important benzoxazine structures while avoiding the use of heavy metal catalysts. rsc.org

Catalyst-Mediated Ring Formation

The formation of the oxazine ring is a critical step in the synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine and its analogues. Various catalytic systems have been employed to facilitate this ring closure with high yield and selectivity.

Transition Metal Catalysis (e.g., Palladium, Copper, Yttrium)

Transition metals, particularly palladium and copper, are pivotal in catalyzing the C-N and C-O bond formations necessary for constructing the benzoxazine ring system. organic-chemistry.orgbeilstein-journals.org

Palladium Catalysis: Palladium catalysts are effective in tandem reactions to build the heterocyclic core. One such method involves a tandem allylic amination/oxa-Michael addition. In this process, vinyl methylene (B1212753) cyclic carbonates react with bisnucleophiles in a palladium-catalyzed sequence to yield various heterocycles, including chiral 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines, with good yield and enantioselectivity. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are also widely used, often in the final ring-closing step. An efficient two-step synthesis for 3,4-dihydro-1,4-benzoxazine derivatives involves an initial Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols. This is followed by a crucial Cu(I)-catalyzed intramolecular C-N cyclization to form the final benzoxazine product with excellent enantio- and diastereospecificity (>99% ee and >99% de). organic-chemistry.org

The combination of palladium and copper catalysis has also been explored in C–H/C–Br coupling reactions to synthesize complex molecules containing a benzoxazole (B165842) core, a related heterocyclic structure. mdpi.com

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts capable of inducing high levels of stereoselectivity in various chemical transformations. rsc.orge3s-conferences.org In the context of benzoxazine synthesis, a CPA-catalyzed method provides a transition-metal-free route to chiral 2H-1,4-benzoxazines. organic-chemistry.org This process involves the enantioselective desymmetrization of prochiral oxetanes, achieving very good yields and high enantioselectivity under mild conditions. organic-chemistry.org Another innovative approach combines a chiral phosphoric acid with a Hoveyda–Grubbs II catalyst in a cascade reaction. This olefin cross-metathesis–intramolecular oxo-Michael sequence converts ortho-allylphenols and enones into a variety of benzoxazine derivatives with good yields and enantioselectivity. rsc.org

Lewis Acid Catalyzed Transformations

Lewis acids are employed to activate substrates and facilitate key bond-forming steps in benzoxazine synthesis. A notable application is the Lewis acid-catalyzed SN2-type ring opening of activated aziridines using 2-halophenols as nucleophiles. organic-chemistry.org This step is the precursor to the copper-catalyzed cyclization mentioned previously and is crucial for establishing the stereochemistry of the final product. organic-chemistry.org While Lewis acids like tris(pentafluorophenyl)borane (B72294) have been shown to catalyze the ring-opening polymerization of benzoxazine monomers, their primary role in the synthesis of the monomer itself is to enable strategic bond formations that lead to the heterocyclic core. organic-chemistry.orgnih.gov

Regioselective and Stereoselective Synthesis

Controlling the regioselectivity and stereoselectivity is paramount for synthesizing specific isomers of substituted benzoxazines, which is critical for their application in various fields.

Enantioselective Synthesis via Acylative Kinetic Resolution

Acylative kinetic resolution is a powerful and widely used technique for separating the enantiomers of a racemic mixture. researchgate.net This method has been successfully applied to the synthesis of enantiomerically pure 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netresearchgate.netbenzoxazines. researchgate.net

The process involves the acylation of the racemic benzoxazine with a chiral resolving agent, such as (S)-naproxen acyl chloride. researchgate.net The two enantiomers of the benzoxazine react at different rates with the chiral acylating agent, leading to the formation of two diastereomeric amides. For instance, the acylation of racemic 6-substituted 3-methylbenzoxazines with (S)-naproxen acyl chloride preferentially forms the (S,S)-diastereomer of the resulting amide as the major product. researchgate.netresearchgate.net These diastereomers can then be separated using standard techniques like recrystallization or flash column chromatography. researchgate.net

Subsequent acidic hydrolysis of the separated diastereomeric amide cleaves the acyl group, yielding the desired enantiomer of the benzoxazine in high enantiomeric purity (>99% ee). researchgate.net This method allows for the isolation of the (S)-enantiomers. A similar strategy can be employed to isolate the (R)-enantiomer by separating the less reactive (R,S)-amide and then hydrolyzing it. researchgate.net The stereochemical assignments have been confirmed through X-ray diffraction analysis of the intermediate amides. researchgate.net

| Racemic Substrate | Chiral Resolving Agent | Isolated Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 6-methoxy-3-methyl-3,4-dihydro-2H- researchgate.netresearchgate.netbenzoxazine | (S)-naproxen acyl chloride | (S)-enantiomer | >99% | researchgate.net |

| 6-chloro-3-methyl-3,4-dihydro-2H- researchgate.netresearchgate.netbenzoxazine | (S)-naproxen acyl chloride | (S)-enantiomer | >99% | researchgate.net |

| 6-nitro-3-methyl-3,4-dihydro-2H- researchgate.netresearchgate.netbenzoxazine | (S)-naproxen acyl chloride | (S)-enantiomer | >99% | researchgate.net |

| 3-methyl-6-nitro-3,4-dihydro-2H- researchgate.netresearchgate.netbenzoxazine | (S)-naproxen acyl chloride | (R)-enantiomer | >99% | researchgate.net |

Diastereoselective Control in 1,4-Benzoxazine Formation

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds. In the context of 1,4-benzoxazines, several methodologies have been developed to control the formation of stereocenters, leading to specific diastereomers and enantiomers.

One effective approach is the chemoenzymatic synthesis, which leverages the high selectivity of enzymes. For instance, a versatile route for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines has been established. This method utilizes the bioreduction of 1-(2-nitrophenoxy)propan-2-ones. The use of alcohol dehydrogenase from Rhodococcus ruber (ADH-A) yields the enantiopure (S)-alcohols, while evo-1.1.200 ADH produces the corresponding (R)-enantiomers with high selectivity and conversion. nih.gov These enantiopure alcohols are key intermediates that can be cyclized to form the desired enantiomerically pure benzoxazine derivatives.

Another powerful strategy involves the Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols. This reaction proceeds via an SN2-type mechanism, followed by a copper(I)-catalyzed intramolecular C-N cyclization. This one-pot, stepwise process yields 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity (ee > 99%, de > 99%). nih.gov

Kinetic resolution offers another avenue for obtaining enantiomerically pure benzoxazines. The acylative kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazines using (S)-naproxen acyl chloride as a chiral resolving agent has been successfully demonstrated. This process preferentially acylates one enantiomer, allowing for the separation of the diastereomeric amides. Subsequent hydrolysis of the separated amides yields the individual (S) and (R) enantiomers with high optical purity (>99% ee). researchgate.net

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Ref |

| Chemoenzymatic Reduction | Alcohol Dehydrogenases (ADH-A, evo-1.1.200) | Enantiopure (S) or (R) alcohols | nih.gov |

| Aziridine Ring Opening | Lewis Acid, Cu(I) catalyst | ee > 99%, de > 99% | nih.gov |

| Acylative Kinetic Resolution | (S)-naproxen acyl chloride | >99% ee | researchgate.net |

Synthetic Modifications of the Benzoxazine Nucleus

Introduction of Substituents at Aromatic and Heterocyclic Rings

The functionalization of the this compound core is crucial for modulating its properties. Substituents can be introduced at various positions on both the aromatic and heterocyclic rings through a range of synthetic methods.

For the aromatic ring, electrophilic substitution reactions are common, though the directing effects of the existing methyl and amino/ether groups must be considered. Syntheses often start with pre-functionalized 2-aminophenols. For example, 2-amino-4-methylphenol (B1222752) serves as a direct precursor to the 6-methyl benzoxazine skeleton. To introduce other groups, precursors like 2-amino-4-chlorophenol (B47367) or 2-amino-4-nitrophenol (B125904) can be used, leading to 6-chloro or 6-nitro benzoxazine derivatives, respectively. researchgate.netnih.gov

Substituents on the heterocyclic ring can be introduced in several ways. N-alkylation at the 4-position is a common modification, readily achieved by reacting the dihydrobenzoxazine with alkyl halides. researchgate.net Introducing substituents at the 2- and 3-positions often involves starting with different building blocks. For example, reacting substituted 2-aminophenols with α-halocarbonyl compounds or their equivalents can generate a variety of substituents at the C2 and C3 positions. researchgate.net A series of 8-amino-1,4-benzoxazine derivatives were synthesized to explore substituent effects at the 3-position, highlighting that 3-alkyl substituents were important for activity. nih.gov The synthesis of these compounds involved building the ring system from appropriately substituted precursors. nih.gov

The following table summarizes some examples of substituent introduction:

| Position | Substituent | Method/Precursor | Ref |

| Aromatic Ring (C6) | -Cl | Starting with 2-amino-4-chlorophenol | researchgate.netnih.gov |

| Aromatic Ring (C6) | -NO₂ | Starting with 2-amino-4-nitrophenol | researchgate.netnih.gov |

| Aromatic Ring (C6) | -OCH₃ | Synthesis from 2-amino-4-methoxyphenol | researchgate.net |

| Heterocyclic Ring (N4) | Alkyl groups | N-alkylation with alkyl bromides | researchgate.net |

| Heterocyclic Ring (C3) | Alkyl groups | Cyclization with substituted precursors | nih.gov |

| Heterocyclic Ring (C8) | Benzylamino | Synthesis from functionalized precursors | nih.gov |

Annulation Strategies for Fused Heterocyclic Systems

Annulation, or ring-fusion, strategies are employed to construct polycyclic systems incorporating the benzoxazine nucleus, leading to novel heterocyclic frameworks. These methods involve building new rings onto the existing benzoxazine structure.

One such strategy is the domino [5 + 1] annulation of 2-halo-1,3-dicarbonyl compounds with imines, which yields functionalized 2,3-dihydro-1,4-benzoxazines. This method has been extended to synthesize tetracyclic-1,4-benzoxazines containing two new heterocyclic rings. nih.gov

Another approach involves a cascade formal [4 + 2] cyclization. Yttrium(III) triflate (Y(OTf)₃) catalyzes the reaction between benzoxazoles and propargyl alcohols, proceeding through a ring-opening and regioselective ring-closure process to form aldehyde-containing 1,4-benzoxazine compounds. rsc.org

Specific fused systems have been synthesized from 2H-1,4-benzoxazin-3(4H)-one derivatives. For example, reaction with appropriate reagents can lead to the formation of:

1,2,4-Triazolo[3,4-c] nih.govnih.govbenzoxazines researchgate.net

Thiazolo[2,3-c] nih.govnih.govbenzoxazines researchgate.net

4H-Tetrazolo[5,1-c] nih.govnih.govbenzoxazines researchgate.net

These annulation reactions significantly expand the structural diversity of benzoxazine-based compounds, providing access to complex, multi-ring heteroaromatic systems. dntb.gov.uarsc.org

| Fused System | Synthetic Strategy | Key Reagents | Ref |

| Tetracyclic-1,4-benzoxazines | Domino [5 + 1] Annulation | 2-halo-1,3-dicarbonyls, imines | nih.gov |

| Aldehyde-containing 1,4-benzoxazines | Cascade [4 + 2] Cyclization | Benzoxazoles, propargyl alcohols, Y(OTf)₃ | rsc.org |

| Triazolo/Thiazolo/Tetrazolo nih.govnih.govbenzoxazines | Cyclocondensation | Functionalized 2H-1,4-benzoxazin-3(4H)-ones | researchgate.net |

Spiro Compound Formation Strategies

Spiro compounds are characterized by a single atom that is part of two distinct rings. The synthesis of spiro-benzoxazines involves creating this unique structural motif, often for applications in medicinal chemistry and materials science.

One notable strategy involves the synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives. These compounds have been developed as histone deacetylase (HDAC) inhibitors. The synthesis involves the condensation of a substituted 2-aminophenol (B121084) with a piperidinone-containing fragment and formaldehyde, creating the spirocyclic junction at the C2 position of the benzoxazine ring. nih.gov

Another example is the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with carbon disulfide (CS₂) and halo compounds to yield spiro derivatives such as 2-(1,3-dithiol-2-ylidene)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. researchgate.net

Furthermore, spiro compounds have been synthesized for neuroprotective applications. For instance, (8-benzylamino-3-spiro-1'-cyclopentyl-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone was prepared as part of a series of neuroprotective antioxidants, where the spiro-cyclopentyl group was installed at the C3 position. nih.gov Spiro-twisted benzoxazine monomers have also been prepared for use in polymer electrolytes, where a spirobisindane core is linked to benzoxazine units. mdpi.com

| Spiro Structure | Synthetic Approach | Application Context | Ref |

| spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] | Condensation of 2-aminophenol, piperidinone derivative, and formaldehyde | HDAC Inhibitors | nih.gov |

| 2-(1,3-dithiol-2-ylidene)-benzoxazin-3-one | Reaction of benzoxazin-3-one (B8392483) with CS₂ and halo compounds | Fused/Spiro Heterocycles | researchgate.net |

| 3-spiro-1'-cyclopentyl-1,4-benzoxazine | Multi-step synthesis from substituted precursors | Neuroprotective Agents | nih.gov |

| Spirobisindane-containing benzoxazines | Reaction of spirobisindane-diol, primary amine, and paraformaldehyde | Polymer Electrolytes | mdpi.com |

Reaction Mechanisms and Mechanistic Investigations of 6 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine Chemistry

Elucidation of Benzoxazine (B1645224) Ring Formation Mechanisms

The synthesis of the benzoxazine ring, a cornerstone of polybenzoxazine resin preparation, is typically achieved through a Mannich-type condensation reaction involving a phenol (B47542) (like p-cresol (B1678582) for the 6-methyl derivative), a primary amine, and formaldehyde (B43269). acs.org The elucidation of this mechanism is vital for optimizing reaction conditions and controlling the formation of side products. acs.org

The formation of the benzoxazine ring via the Mannich reaction is not a direct cyclization but proceeds through several key intermediates. The reaction between an amine and formaldehyde first generates a Schiff base, which is a precursor to a highly reactive electrophilic species known as an iminium ion. researchgate.netscitepress.org This iminium ion is a central intermediate in the condensation pathway. nih.gov

Research utilizing techniques such as positive mode electrospray ionization mass spectrometry (ESI(+)-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy has provided direct evidence for an iminium-based mechanism. acs.org This work has allowed for the direct observation and characterization of distinct reaction intermediates, confirming their role in the main reaction pathway. acs.org The general mechanism involves the electrophilic iminium ion attacking the electron-rich ortho position of the phenolic ring, leading to an aminomethylation of the phenol. scitepress.org Subsequent intramolecular cyclization with the elimination of a water molecule yields the final 3,4-dihydro-2H-1,4-benzoxazine ring structure.

Detailed mass spectrometry studies on a model system of aniline (B41778), formaldehyde, and phenol have successfully identified and characterized four distinct reaction intermediates, solidifying the proposed iminium-based pathway. acs.org

Table 1: Key Intermediates in Benzoxazine Formation via Mannich Condensation

| Intermediate Type | Description | Role in Mechanism |

|---|---|---|

| Schiff Base | Product of condensation between an amine and formaldehyde. | Precursor to the iminium ion. scitepress.org |

| Iminium Ion | Cationic species formed from the Schiff base. | Key electrophile that attacks the phenol ring. acs.orgresearchgate.net |

| Aminomethylated Phenol | Product of the iminium ion's reaction with the phenol. | Precursor to the final ring-closure step. |

| Cyclized Intermediate | Intermediate formed after the intramolecular attack of the phenolic hydroxyl group. | Undergoes dehydration to form the benzoxazine ring. |

This interactive table summarizes the key intermediates identified in the Mannich-type condensation leading to benzoxazine ring formation.

The electrophilic pathway is initiated by the formation of the iminium ion from the amine and formaldehyde. acs.org This cation is a potent electrophile that attacks the ortho position of the phenol ring, which is activated towards electrophilic substitution by the hydroxyl group. longdom.org This step is an example of an electrophilic aromatic substitution. The presence of acidic media can further promote the reaction by enhancing the electrophilicity of formaldehyde. nih.gov

The nucleophilic pathway follows the initial electrophilic attack. After the formation of the ortho-aminomethylated phenol intermediate, the final ring closure occurs. This step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group's oxygen atom onto the methylene (B1212753) carbon of the aminomethyl group. This cyclization is followed by the elimination of a water molecule to form the stable six-membered oxazine (B8389632) ring. While acid catalysis can facilitate the initial steps, studies suggest that the final cyclization step may not be directly mediated by a protonation route. nih.gov

The biosynthesis of many natural products involves similar, though enzymatically controlled, electrophilic and nucleophilic cascade reactions for ring formation, highlighting the fundamental nature of these pathways. nih.gov

Ring-Opening and Rearrangement Mechanisms

The oxazine ring of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine is stable under normal conditions but can be induced to open, primarily through thermal or catalytic means. This ring-opening is the fundamental process behind the polymerization of benzoxazine monomers into high-performance polybenzoxazine thermosets.

Benzoxazines undergo a thermally induced ring-opening polymerization (ROP) at elevated temperatures, typically in the range of 200–260°C, to form a highly crosslinked polybenzoxazine network. researchgate.netacs.org This process is autocatalytic and does not require an external catalyst, though one can be used to lower the polymerization temperature. mdpi.com

The mechanism is initiated by the thermal cleavage of the C-O bond within the oxazine ring, leading to the formation of a cationic intermediate. mdpi.com Mechanistic studies propose that the polymerization is initiated by the formation of cationic species, which could be a carbocation or an iminium ion, upon heating. mdpi.com This reactive species then attacks another benzoxazine monomer, propagating the polymerization. The propagation can occur through attacks on the nitrogen atom, the oxygen atom, or the aromatic ring, leading to a complex, crosslinked phenolic structure. mdpi.com The final polymer structure is characterized by phenolic hydroxyl groups and amino-methylene bridges, which contribute to its high thermal stability and mechanical properties. mdpi.com

The electronic properties of substituents on the benzoxazine ring can significantly influence the polymerization temperature. uab.cat A study on various substituted benzoxazines revealed a non-linear Hammett plot, suggesting a change in the polymerization mechanism depending on the electron-donating or electron-withdrawing nature of the substituent. uab.cat

The high temperature required for the thermal ROP of benzoxazines can be a drawback for certain industrial applications. mdpi.com Consequently, significant research has focused on using catalysts to lower the curing temperature. These catalysts typically function by facilitating the formation of the initial cationic species required for ring-opening.

Lewis acids are effective catalysts for this process. For instance, tris(pentafluorophenyl)borane (B72294) has been shown to decrease the onset ROP temperature by as much as 98°C. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to either the nitrogen or oxygen atom of the oxazine ring, which weakens the ring bonds and promotes the formation of a cationic intermediate at a lower temperature. mdpi.com

Other catalytic systems have also been explored.

Borohydrides : Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) have been used to lower the ROP temperature by approximately 80°C. itu.edu.tr

Metal-Organic Frameworks (MOFs) : A novel aluminum-based MOF, MIL-53-Al, has demonstrated catalytic activity, reducing the peak polymerization temperature by over 38°C. The proposed mechanism involves the AlO₄(OH)₂ octahedra within the MOF structure acting as active sites to trigger the ring-opening. acs.org

Beyond polymerization, catalyzed reactions can also be used for specific chemical transformations. For example, acid-catalyzed hydrolysis using HCl can open the benzoxazine ring to form stable 2-(aminomethyl)phenolic intermediates. conicet.gov.armdpi.com These intermediates can then be used as versatile building blocks for the synthesis of novel, 2-substituted benzoxazines, adding significant flexibility to the molecular design of these compounds. mdpi.com

Table 2: Effect of Catalysts on Benzoxazine Ring-Opening Polymerization (ROP) Temperature

| Catalyst | Catalyst Type | Observed Temperature Reduction | Reference |

|---|---|---|---|

| Tris(pentafluorophenyl)borane | Lewis Acid | Onset ROP reduced by up to 98°C | mdpi.com |

| Sodium Borohydride (NaBH₄) | Reducing Agent / Catalyst | Onset ROP reduced by ~80°C | itu.edu.tr |

This interactive table summarizes the effectiveness of different catalysts in lowering the ring-opening polymerization temperature of benzoxazines.

Mechanisms of Derivatization Reactions

Derivatization of this compound involves the chemical modification of the secondary amine within the heterocyclic ring. These reactions are often performed to alter the compound's physical properties (e.g., for chromatographic analysis) or to achieve specific chemical outcomes like chiral resolution. The most common derivatization reactions for amines fall into the categories of acylation and silylation. research-solution.comgcms.cz

The mechanism of silylation involves the replacement of the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This reaction proceeds through a bimolecular nucleophilic substitution (SN₂) mechanism. research-solution.com The nitrogen atom acts as a nucleophile, attacking the silicon atom of the silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), while a leaving group departs. research-solution.com This derivatization reduces the polarity of the molecule and eliminates its ability to act as a hydrogen bond donor, which increases its volatility for gas chromatography. gcms.cz

Acylation is another common derivatization reaction where an acyl group (R-C=O) is attached to the nitrogen atom, forming an amide. This reaction is particularly useful for chiral separations. For example, the acylative kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- acs.orgmdpi.combenzoxazines has been achieved using a chiral acylating agent, (S)-naproxen acyl chloride. researchgate.net In this mechanism, the two enantiomers of the benzoxazine react at different rates with the single enantiomer of the chiral acyl chloride. This rate difference allows for the separation of the faster-reacting enantiomer (as its amide diastereomer) from the slower-reacting, unreacted enantiomer. researchgate.net The subsequent hydrolysis of the separated amide allows for the isolation of the enantiomerically pure benzoxazine. researchgate.net

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The mechanism of these reactions is highly dependent on the electronic nature of the aromatic substrate. For a classical SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the case of this compound, the aromatic ring is substituted with an amino ether moiety and a methyl group. Both the nitrogen of the dihydrooxazine ring and the ether oxygen are electron-donating groups, which increase the electron density of the benzene (B151609) ring through resonance and inductive effects. The methyl group is also a weak electron-donating group. This electron-rich nature of the aromatic ring makes it inherently unreactive towards nucleophilic attack. Consequently, nucleophilic aromatic substitution reactions are not a characteristic feature of this compound under standard conditions.

For a nucleophilic substitution to occur on the aromatic ring of this compound, it would likely require the introduction of a potent electron-withdrawing group, such as a nitro group, onto the ring. For instance, if a nitro group were present at the 5- or 7-position, it could potentially activate a leaving group at an adjacent position for nucleophilic displacement. The general mechanism for such a hypothetical reaction would proceed as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion (a Meisenheimer complex).

Stabilization of the Intermediate: The negative charge of the intermediate is delocalized onto the electron-withdrawing group through resonance.

Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

Without such activation, direct nucleophilic substitution on the aromatic ring of this compound is mechanistically unfavorable.

| Reaction Type | Substrate Requirement | Reactivity of this compound | Plausible Mechanism (with activation) |

| Nucleophilic Aromatic Substitution | Electron-deficient aromatic ring with a good leaving group | Low due to electron-rich nature | Addition-Elimination (SNAr) |

Oxidation and Reduction Reaction Mechanisms

The this compound molecule possesses several sites that can potentially undergo oxidation or reduction. These include the aromatic ring, the secondary amine, and the benzylic C-H bonds of the dihydrooxazine ring.

Oxidation Reaction Mechanisms:

The oxidation of this compound can be complex, with the potential for multiple products depending on the oxidizing agent and reaction conditions. The secondary amine is susceptible to oxidation, which can lead to the formation of various products, including N-oxides or imines, or it could be involved in oxidative coupling reactions.

The aromatic ring, being electron-rich, is also susceptible to oxidation, particularly with strong oxidizing agents. This can, however, often lead to complex mixtures of products and potential ring-opening or polymerization. The methyl group on the aromatic ring could also be oxidized to a carboxylic acid under harsh conditions.

A plausible and more controlled oxidation would involve the dihydrooxazine ring. For instance, oxidation could potentially lead to the formation of the corresponding lactam (an amide within the cyclic system) or dehydrogenation to form the aromatic benzoxazine. The mechanism for such an oxidation would depend on the specific reagent used. For example, with a metal-based oxidant like manganese dioxide (MnO2), which is known for oxidizing allylic and benzylic alcohols and amines, a possible pathway could involve the formation of an intermediate radical species.

Reduction Reaction Mechanisms:

Reduction reactions of this compound would primarily target any reducible functional groups that might be introduced onto the molecule, as the core structure is already in a relatively reduced state. For example, if a nitro group were introduced onto the aromatic ring through an electrophilic nitration reaction, it could be readily reduced to an amino group.

The mechanism for the reduction of a nitro group typically involves a series of steps, with the exact pathway depending on the reducing agent and the reaction conditions (e.g., pH). Common reducing agents for this transformation include catalytic hydrogenation (H2 with a metal catalyst like Pd, Pt, or Ni), or metals in acidic solution (e.g., Sn/HCl or Fe/HCl).

The general steps for the catalytic hydrogenation of a nitro group are:

Adsorption: Both the nitro-substituted benzoxazine and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates.

Formation of the Amine: The hydroxylamine intermediate is further reduced to the corresponding amine.

Desorption: The final amino-substituted benzoxazine product desorbs from the catalyst surface.

| Reaction | Potential Site of Reaction | Plausible Product(s) | Typical Reagents |

| Oxidation | Secondary Amine | N-oxide, Imine | Peroxy acids, Metal oxides |

| Oxidation | Dihydrooxazine Ring | Lactam, Dehydrogenated benzoxazine | Strong oxidizing agents (e.g., KMnO4) |

| Reduction (of a substituted nitro group) | Nitro Group | Amino Group | H2/Pd, Sn/HCl, Fe/HCl |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons within a molecule. For 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the oxazine (B8389632) ring, the amine proton, and the methyl group protons.

The aromatic region would typically display signals for the three protons on the substituted benzene (B151609) ring. The proton at position 5 (adjacent to the oxygen) would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 would appear as a doublet of doublets, coupled to the protons at positions 5 and 8, while the proton at position 8 would present as a doublet, coupled to the proton at position 7.

The two methylene groups of the dihydro-1,4-benzoxazine ring are chemically distinct. The protons on the carbon adjacent to the oxygen (C-2) are expected to resonate at a different chemical shift than the protons on the carbon adjacent to the nitrogen (C-3). These would likely appear as triplets, assuming coupling to each other. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent dependent. Finally, a sharp singlet in the upfield region corresponds to the three equivalent protons of the methyl group at position 6.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (3H) | 6.5 - 7.0 | Multiplet |

| O-CH₂ (2H) | ~ 4.3 | Triplet |

| N-CH₂ (2H) | ~ 3.4 | Triplet |

| NH (1H) | Variable | Broad Singlet |

Note: The predicted values are based on general principles and data for analogous benzoxazine (B1645224) structures.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected.

Six signals would correspond to the aromatic carbons. Two of these will be quaternary (C-5a, C-9a), and four will be methine carbons (CH). The chemical shifts distinguish the carbons bearing substituents (oxygen, nitrogen, methyl group) from the unsubstituted ones. The methyl-substituted carbon (C-6) and the oxygen-bearing carbon (C-8a) would have characteristic shifts. The two methylene carbons of the oxazine ring (C-2 and C-3) will appear in the aliphatic region of the spectrum, with the carbon adjacent to the electronegative oxygen (C-2) resonating further downfield than the carbon adjacent to the nitrogen (C-3). The final signal corresponds to the methyl group's carbon, which is expected to be the most upfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (O-CH₂) | ~ 67 |

| C-3 (N-CH₂) | ~ 44 |

| C-5 | ~ 116 |

| C-5a | ~ 122 |

| C-6 (Ar-C-CH₃) | ~ 129 |

| C-7 | ~ 128 |

| C-8 | ~ 115 |

| C-8a (Ar-C-O) | ~ 144 |

Note: The predicted values are based on general principles and data for analogous benzoxazine structures.

Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitive structure confirmation. An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique would unequivocally link the proton and carbon assignments for the methyl group, the two methylene groups in the oxazine ring, and the three aromatic C-H groups, thereby confirming the connectivity within the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like benzoxazines. In positive ion mode, the ESI-MS spectrum of this compound is expected to prominently feature the protonated molecular ion [M+H]⁺. Given the molecular weight of 149.19 g/mol , this peak would appear at a mass-to-charge ratio (m/z) of 150.09. nih.govuni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 172.07, may also be observed. uni.lu

Studies on related benzoxazine compounds have shown that fragmentation can occur through the elimination of groups from the oxazine ring. researchgate.net Collision-induced dissociation (CID) of the [M+H]⁺ ion could lead to characteristic fragment ions, providing further structural information.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 150.09134 |

| [M+Na]⁺ | 172.07328 |

| [M+K]⁺ | 188.04722 |

Source: Predicted data from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of a compound's elemental composition. The molecular formula of this compound is C₉H₁₁NO.

The theoretical monoisotopic mass for this formula is calculated to be 149.084063974 Da. nih.gov An experimental HRMS measurement of the [M+H]⁺ ion that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other possible formulas with the same nominal mass. This validation is a critical step in the complete characterization of the compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the key functional groups within the this compound molecule. The infrared spectrum reveals characteristic absorption bands that confirm the presence of the benzoxazine ring structure.

Key vibrational modes for benzoxazine derivatives include the asymmetric and symmetric stretching of the C-O-C ether linkage, which are typically observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net The presence of the benzene ring attached to the oxazine ring is confirmed by a characteristic peak in the range of 918-943 cm⁻¹. researchgate.netconicet.gov.ar This band is understood to be a mixture of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. conicet.gov.ar

The aromatic part of the molecule gives rise to several distinct bands. The skeletal stretching vibrations of the aromatic C=C bonds typically appear as a set of four bands at approximately 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region.

The aliphatic portions of the molecule, specifically the methylene (-CH₂) groups in the oxazine ring and the methyl (-CH₃) group on the benzene ring, also produce characteristic signals. Aliphatic C-H stretching vibrations are identified in the 3000-2850 cm⁻¹ range. researchgate.netnih.gov Furthermore, scissoring vibrations of the -CH₂- and -CH₃ groups are expected between 1476-1430 cm⁻¹. nih.gov

A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3050 | Aromatic C-H Stretching | researchgate.net |

| 2980-2850 | Aliphatic C-H Stretching (CH₂, CH₃) | researchgate.netnih.gov |

| ~1600, ~1500 | Aromatic C=C Skeletal Stretching | researchgate.net |

| 1476-1430 | C-H Scissoring (CH₂, CH₃) | nih.gov |

| ~1233 | Asymmetric C-O-C Stretching (Oxazine Ring) | researchgate.net |

| ~1029 | Symmetric C-O-C Stretching (Oxazine Ring) | researchgate.net |

| 943-918 | Benzene ring with attached oxazine ring vibration | researchgate.netresearchgate.netconicet.gov.ar |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR for the structural characterization of benzoxazine monomers. conicet.gov.ar While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. This often results in strong signals for symmetric vibrations and C-C bonds within the aromatic ring, which may be weak in the FTIR spectrum.

For benzoxazine derivatives, Raman spectroscopy has been used to confirm chemical structures, providing further evidence for the successful synthesis of the target molecule. conicet.gov.ar For instance, a Raman spectrum of the closely related compound 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netconicet.gov.aroxazine has been successfully recorded and used for its characterization. mdpi.com The vibrational frequencies observed in the Raman spectrum of this compound are expected to correspond closely to those identified by FTIR, particularly for the skeletal vibrations of the aromatic ring and the C-O-C and C-N-C bonds of the oxazine ring.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unambiguous confirmation of the molecular structure, bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction (SC-XRD) for Structural Confirmation

Single-crystal X-ray diffraction (SC-XRD) analysis provides unequivocal proof of the molecular structure of this compound. Although specific crystallographic data for the title compound is not widely published, data from closely related analogues, such as 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine and 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netconicet.gov.aroxazine, offer valuable insights into the expected structural parameters. mdpi.comnih.govnih.gov

X-ray studies on these derivatives confirm the formation of the benzoxazine heterocyclic system. mdpi.comnih.gov The analysis provides precise bond lengths and angles, confirming the connectivity of the methyl group at the 6-position of the aromatic ring and the arrangement of atoms within the dihydro-1,4-benzoxazine core.

A representative summary of crystallographic data, based on a related benzoxazine derivative, is shown below.

| Parameter | Value (for 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine) | Reference |

| Chemical Formula | C₁₀H₁₃NO₂ | nih.govnih.gov |

| Formula Weight | 179.21 | nih.govnih.gov |

| Crystal System | Monoclinic | nih.govnih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 23.4234 (14) | nih.govnih.gov |

| b (Å) | 5.0054 (3) | nih.govnih.gov |

| c (Å) | 15.9408 (10) | nih.govnih.gov |

| β (°) | 97.210 (6) | nih.govnih.gov |

| Volume (ų) | 1854.2 (2) | nih.govnih.gov |

| Z | 8 | nih.govnih.gov |

Analysis of Molecular Conformation and Intermolecular Interactions

SC-XRD data is crucial for analyzing the molecule's conformation and the non-covalent interactions that dictate its packing in the crystal lattice. rsc.org Studies on analogous benzoxazine structures reveal that the six-membered oxazine ring typically adopts a non-planar conformation. nih.govnih.gov Specifically, a half-chair conformation is commonly observed, where the nitrogen and an adjacent carbon atom are displaced on opposite sides of the mean plane formed by the other four atoms in the ring. nih.govnih.gov

The analysis of intermolecular interactions is key to understanding the supramolecular architecture of the crystal. In the crystal structure of some benzoxazine derivatives, classical hydrogen bonds may be absent. nih.govnih.gov However, weaker interactions, such as non-classical C-H···O hydrogen bonds, can play a significant role in stabilizing the crystal packing, sometimes forming molecular chains. researchgate.net Other interactions, like π-π stacking between aromatic rings and C-H···π interactions, may also be present, depending on the specific substituents and the resulting crystal packing arrangement. researchgate.net The study of 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, for instance, revealed no significant π–π stacking interactions in its crystal structure. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized organic compounds like this compound.

For the purification of 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netnih.govbenzoxazines, flash column chromatography on a silica (B1680970) gel stationary phase is an effective technique. researchgate.net This method allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities based on differences in polarity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product. By using an appropriate column and mobile phase, HPLC can separate the target compound from even trace-level impurities, allowing for quantitative determination of its purity. Furthermore, for chiral benzoxazine derivatives, specialized chiral HPLC methods are employed to separate enantiomers and determine the enantiomeric excess (% ee) of a sample, which is a critical parameter in asymmetric synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of benzoxazine monomers. It is primarily employed for purity assessment and, in cases of chiral derivatives, for the separation and quantification of enantiomers.

Research Findings: In the context of benzoxazine chemistry, HPLC, particularly its size-exclusion chromatography (SEC) mode, is utilized to determine the purity of synthesized monomers. For instance, studies on analogous benzoxazine monomers have reported purities in the range of 97–99% as determined by SEC, which separates molecules based on their size and shape. kpi.ua This ensures that the monomer is free from significant amounts of residual reactants, solvents, or oligomeric side products that could adversely affect polymerization kinetics and the final properties of the thermoset.

Furthermore, chiral HPLC is a powerful tool for resolving enantiomers of substituted benzoxazines. Research on 6-substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazines has demonstrated the use of chiral HPLC to confirm the enantiomeric excess (ee) of separated isomers, achieving values greater than 99% ee. researchgate.net This level of precision is critical in applications where stereochemistry influences biological activity or material properties. The technique typically involves a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Table 1: Representative Applications of HPLC in Benzoxazine Analysis

| Analytical Goal | HPLC Mode | Stationary Phase Type | Typical Finding | Reference |

|---|---|---|---|---|

| Purity Determination | Size-Exclusion (SEC) | Porous Polymer Gel | 97-99% monomer purity | kpi.ua |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital hybrid technique for analyzing the volatile and semi-volatile compounds associated with benzoxazines, especially the products evolved during thermal degradation.

Research Findings: GC-MS is particularly valuable in thermal decomposition studies of polybenzoxazines. mdpi.com By coupling the outlet of a pyrolysis unit or a thermogravimetric analyzer to a GC-MS system, the complex mixture of degradation products can be separated by the gas chromatograph and subsequently identified by the mass spectrometer. metu.edu.tr This approach provides detailed mechanistic insights into the thermal degradation pathways of the polymer network. metu.edu.tr

Studies on various aromatic amine-based polybenzoxazines have used pyrolysis-GC-MS to identify cleavage products. metu.edu.tr The analysis reveals that thermal degradation often involves the cleavage of C-N bonds within the polymer structure and the breakdown of phenolic moieties, leading to the release of various substituted phenols and amine-related fragments. metu.edu.tr The identification of these specific products is crucial for understanding the structural factors that contribute to the thermal stability of polybenzoxazines and for designing more robust materials for high-temperature applications.

Table 2: Typical Findings from GC-MS Analysis of Polybenzoxazine Thermal Degradation

| Analytical Approach | Key Findings | Inferred Mechanism | Reference(s) |

|---|---|---|---|

| Pyrolysis-GC-MS | Identification of substituted phenols and amine fragments. | Cleavage of phenolic moieties and C-N bonds in the polymer backbone. | metu.edu.tr |

Thermal Analysis Techniques in Reaction Monitoring and Characterization

Thermal analysis techniques are fundamental to understanding the transition from a benzoxazine monomer to a cross-linked polybenzoxazine network. These methods provide critical data on curing behavior, polymerization kinetics, and the ultimate thermal stability of the cured material.

Differential Scanning Calorimetry (DSC) in Curing Behavior Studies

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the curing behavior of benzoxazine monomers. A typical DSC thermogram for a benzoxazine monomer reveals key thermal transitions, including melting and polymerization.

Research Findings: A DSC scan of a benzoxazine monomer typically shows a sharp endothermic peak corresponding to its melting temperature (Tₘ), followed by a broad exothermic peak at higher temperatures. rsc.org This exotherm represents the heat released during the ring-opening polymerization (ROP) of the oxazine ring, which is the fundamental curing reaction. rsc.orgtandfonline.com The onset temperature of this exotherm indicates the initiation of polymerization, while the peak temperature (Tₙ) signifies the point of maximum reaction rate. rsc.org The total enthalpy (ΔH) of the exothermic reaction, calculated from the area under the peak, is proportional to the extent of the reaction and can be used in kinetic studies. nih.gov

The position and shape of the polymerization exotherm are highly dependent on the molecular structure of the benzoxazine. researchgate.netnih.gov For example, different substituents on the phenolic ring or the amine can alter the polymerization temperature. nih.gov DSC studies on various benzoxazine systems show a wide range of polymerization temperatures, typically with peaks occurring between 200 °C and 270 °C. rsc.org The absence of the exothermic peak in a second DSC scan of the same sample confirms the completion of the curing process. osti.gov

Table 3: Representative DSC Data for Curing of Various Benzoxazine Monomers

| Benzoxazine Type | Melting Temp (Tₘ) | Peak Polymerization Temp (Tₙ) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Aromatic Ester-based (TMBE) | 139 °C | 231 °C | Single, unimodal curing exotherm observed. | rsc.org |

| Phenol (B47542)/Aniline-based (PH-a) | 57 °C | 267 °C | Demonstrates typical ROP exotherm. | |

| Bisphenol A/Aniline-based (BA-a) | 113 °C | 256 °C | Sharp melting peak indicates high purity. |

Thermogravimetric Analysis (TGA) for Thermal Transformation Studies

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal and thermo-oxidative stability of the cured polybenzoxazine. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Research Findings: TGA thermograms of polybenzoxazines provide critical data points, including the onset of decomposition and the temperatures at which 5% (T_d5_) and 10% (T_d10_) weight loss occur, which are common metrics for thermal stability. rsc.orgresearchgate.net The analysis also quantifies the amount of material remaining at high temperatures (e.g., 800 °C), known as the char yield. kpi.uarsc.orgresearchgate.net A high char yield is a desirable characteristic for applications requiring fire resistance, as the char layer acts as an insulating barrier. kpi.ua

The thermal stability of polybenzoxazines is directly linked to their chemical structure. For instance, incorporating rigid and bulky structures like hydrogenated phenanthrene (B1679779) rings can significantly enhance char yield and thermal stability. tandfonline.comtandfonline.com Depending on the specific molecular architecture, polybenzoxazines exhibit a wide range of thermal stabilities. T_d5_ values typically range from approximately 260 °C to over 350 °C, with char yields at 800 °C in a nitrogen atmosphere varying from around 27% to as high as 81%. kpi.uarsc.org The main degradation for many polybenzoxazines occurs in the range of 300 °C to 500 °C. metu.edu.trresearchgate.net

Table 4: Representative TGA Data for Thermal Stability of Various Polybenzoxazines

| Polybenzoxazine Type | T_d5_ (°C) | T_d10_ (°C) | Char Yield at 800 °C (N₂) | Reference(s) |

|---|---|---|---|---|

| Aromatic Ester-based (PTMBE) | 263 °C | 289 °C | 27.0% | rsc.org |

| Fluorinated (BAF-a based) | 317 °C | 332 °C | 46.0% | researchgate.net |

| Rosin-based (PBra-1) | 353 °C | 379 °C | N/A | tandfonline.com |

| Acetylene-functional | N/A | 520-600 °C | 71-81% | kpi.ua |

Theoretical and Computational Investigations of 6 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, offering a quantum-mechanical perspective on its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry, electronic energy, and distribution of electron density, which are crucial for assessing the stability of this compound.

Recent studies on similar benzoxazine (B1645224) derivatives have utilized DFT to analyze their structural and electronic properties. researchgate.net For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. irjweb.com

The key outputs from such a study would include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Energy: The total energy of the molecule, which is a measure of its stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for understanding how the molecule interacts with other chemical species.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | Value in Hartrees | Indicates molecular stability. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |

| HOMO Energy | ~ -5 to -6 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ 1 to 2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6 to 8 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies and shapes of these orbitals are critical in predicting the outcome of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the heteroatoms (N and O), indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the entire molecule, with potential concentrations that suggest sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and stability. jmcs.org.mx A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related heterocyclic systems often correlate a lower HOMO-LUMO gap with higher chemical reactivity and biological activity. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orglumenlearning.com The dihydro-oxazine ring in this compound is not planar and can adopt various conformations. Studies on similar 1,3-benzoxazine derivatives have shown that the six-membered oxazine (B8389632) ring often adopts a half-chair conformation. nih.gov

By systematically rotating the single bonds within the molecule and calculating the potential energy at each step, a conformational energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers to interconversion between them. Such analyses are crucial for understanding how the molecule's shape influences its interactions with biological targets.

Hirshfeld surface analysis maps various properties onto a surface that delineates the space occupied by a molecule in a crystal. The key interactions typically identified in similar structures include:

H···H contacts: Often the most abundant, representing van der Waals forces.

C-H···π interactions: Where a C-H bond interacts with the electron cloud of the benzene ring.

N-H···O or O-H···N hydrogen bonds (if applicable): Stronger, directional interactions that can significantly influence crystal packing.

These interactions are visualized using a 2D fingerprint plot, which provides a quantitative summary of the types and relative importance of intermolecular contacts.

| Contact Type | Expected Contribution (%) | Nature of Interaction |

|---|---|---|

| H···H | > 50% | van der Waals forces |

| C···H/H···C | 15 - 25% | van der Waals / weak hydrogen bonds |

| O···H/H···O | 5 - 15% | Potential for weak hydrogen bonding |

| N···H/H···N | < 5% | Potential for weak hydrogen bonding |

In Silico Approaches in Drug Discovery Research

The benzoxazine scaffold is recognized for its wide range of biological activities, making it a promising starting point for drug discovery. ijpsjournal.commdpi.com In silico methods are integral to modern drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead compounds.

For this compound, in silico approaches could include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is used to estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Studies on other benzoxazine derivatives have used molecular docking to explore their potential as antimicrobial or anti-inflammatory agents. ijpsjournal.comresearchgate.net

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for other molecules with a similar arrangement.

ADME Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug.

The application of these computational tools can significantly accelerate the identification of new therapeutic uses for this compound and guide the design of more potent and selective analogs.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in understanding the molecular basis of a compound's biological activity. For the 1,4-benzoxazine scaffold, molecular docking has been employed to elucidate potential mechanisms of action and to design more potent derivatives.

Researchers have utilized docking studies to explore the antimicrobial potential of 1,4-benzoxazine derivatives. For instance, a study on 2H-benzo[b] ijpsjournal.comijpsjournal.comoxazin-3(4H)-one derivatives used molecular docking to investigate their binding affinity with the E. coli DNA gyrase, a crucial enzyme for bacterial survival. ijpsjournal.com The results indicated that specific derivatives could form strong binding interactions within the enzyme's active site. ijpsjournal.com One compound, in particular, demonstrated the strongest binding affinity, and the analysis revealed key interactions with amino acid residues like Asp73, which are vital for inhibiting the enzyme's function. ijpsjournal.com

Similarly, in the fight against multidrug-resistant pathogens, docking studies were performed on other 1,4-benzoxazine derivatives to understand their interaction with Topoisomerase IV of Acinetobacter baumannii. nih.gov This enzyme is another important target for antibacterial agents. The computational analysis helped to comprehend the binding properties of the synthesized compounds, offering insights that could lead to the design of new inhibitors for bacterial topoisomerase II. nih.gov

In another therapeutic area, new polyheterocyclic molecules derived from ijpsjournal.comijpsjournal.com-benzoxazin-3-one were evaluated as potential antidiabetic agents using molecular docking. mdpi.com These studies predicted the binding affinities of the compounds against key diabetes-related enzymes, pancreatic α-amylase and intestinal α-glucosidase. The results showed that several synthesized molecules had high affinity for these enzymes, suggesting their potential as antidiabetic agents. mdpi.com

Table 1: Examples of Molecular Docking Studies on 1,4-Benzoxazine Derivatives

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 2H-benzo[b] ijpsjournal.comijpsjournal.comoxazin-3(4H)-one derivatives | E. coli DNA gyrase | Strong binding affinity; hydrogen bond formation with Asp73. | ijpsjournal.com |

| 1,4-benzoxazine derivatives | Topoisomerase IV (A. baumannii) | Elucidation of binding properties to guide new inhibitor design. | nih.gov |

| ijpsjournal.comijpsjournal.com-benzoxazin-3-one hybrids | Pancreatic α-amylase & Intestinal α-glucosidase | High binding affinities, indicating potential as antidiabetic agents. | mdpi.com |

This table is interactive and can be sorted by column.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. u-strasbg.fr This process is a cost-effective and rapid alternative to high-throughput screening. While no specific virtual screening campaigns for this compound have been detailed, the 1,4-benzoxazine core is considered a "privileged scaffold" in medicinal chemistry, making it an attractive candidate for such methodologies. researchgate.net

The process of virtual screening generally involves several steps:

Target Selection and Preparation: A three-dimensional structure of the biological target of interest is obtained, often from crystallographic data.

Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds, natural products, or virtually generated molecules.

Docking and Scoring: The library of compounds is then docked into the active site of the target protein. Each docked pose is assigned a "score," which estimates the binding affinity.

Hit Selection and Refinement: Compounds with the best scores are selected as "hits." These hits are then often subjected to further computational analysis, visual inspection, and eventually, experimental validation. u-strasbg.fr

The 1,4-benzoxazine scaffold is well-suited for inclusion in virtual screening libraries due to its structural properties and known diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.net By using this scaffold as a starting point, computational chemists can screen vast chemical spaces to identify novel derivatives with potentially high efficacy and selectivity for a specific biological target. For example, a virtual screening of heterocyclic molecules, which would include scaffolds like benzoxazine, was used to identify potential inhibitors for the SARS-CoV-2 Mpro protease. researchgate.net This demonstrates the power of virtual screening to rapidly identify potential drug candidates from large and diverse chemical libraries.

The integration of sustainable synthetic methods with in silico screening, including molecular docking and virtual screening, presents an effective strategy for modern drug discovery, accelerating the identification of promising new therapeutic agents. researchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Methyl 3,4 Dihydro 2h 1,4 Benzoxazine

Strategies for N-Substitution and Ring Expansion

The secondary amine nitrogen within the oxazine (B8389632) ring is a prime site for substitution, allowing for the introduction of a wide array of functional groups. N-acylation is a common strategy, as seen in the kinetic resolution of racemic benzoxazines using chiral acyl chlorides like (S)-naproxen acyl chloride. researchgate.net This reaction proceeds stereoselectively to form diastereomeric amides, which can then be separated. researchgate.net N-alkylation is also a viable strategy, leading to compounds such as 4-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine. cas.org

Ring-opening polymerization (ROP) is a significant reaction of the benzoxazine (B1645224) ring, particularly in the formation of polybenzoxazine thermosets. acs.orgnih.gov This process is typically initiated thermally at high temperatures (>200 °C) or catalytically and involves the cationic opening of the oxazine ring. acs.orgmdpi.com While this leads to a polymer rather than a larger discrete ring system, it is a fundamental transformation of the benzoxazine core. Hydrolytic ring-opening with acids like HCl provides a pathway to linear, non-polymeric structures. mdpi.com

| Strategy | Description | Example Reagent | Resulting Structure | Reference |

| N-Acylation | Introduction of an acyl group onto the nitrogen atom. | (S)-naproxen acyl chloride | N-acyl benzoxazine (amide) | researchgate.net |

| N-Alkylation | Introduction of an alkyl group onto the nitrogen atom. | Methylating agent | N-alkyl benzoxazine | cas.org |